molecular formula C4H11N<br>(CH3)2CHCH2NH2<br>C4H11N B053898 Isobutylamine CAS No. 78-81-9

Isobutylamine

Cat. No. B053898
CAS RN: 78-81-9
M. Wt: 73.14 g/mol
InChI Key: KDSNLYIMUZNERS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Isobutylamine is used in the ω-transaminase-catalyzed synthesis of unnatural amino acids, employing isopropylamine as an amino donor, facilitating the reductive amination of carbonyl compounds (Park, Dong, & Shin, 2013).
  • It plays a role in the stereoselective synthesis of isovaline and its incorporation into N-protected dipeptide derivatives for peptide synthesis (Nebel & Mutter, 1988).
  • It is involved in the preparation of chiral isoleucine and alloisoleucine through a multi-step synthesis route (Anteunis, Callens, Nitte, Reyniers, & Spiessens, 2010).

Molecular Structure Analysis

The molecular and crystal structure of isobutylamine derivatives reveals information about their conformation and arrangement in various states. For instance, isobutyl 4-(4'-phenylbenzylidene-amino)cinnamate (IBPBAC) has a crystal structure that undergoes a transition to a smectic E phase (Leadbetter, Mazid, & Malik, 1980).

Chemical Reactions and Properties

  • Isobutylamine participates in reactions involving isobutylamides, which are found in various natural sources and have bioactive properties, as seen in the hexane extract of dried flower buds of Spilanthes acmella (Ramsewak, Erickson, & Nair, 1999).
  • Its involvement in reactions such as the formation of isobutyl p-(dimethylamino) benzoate through esterification processes has been studied (Jian, Xing-you, & Jun, 2006).

Physical Properties Analysis

The physical properties of isobutylamine and its derivatives, such as melting points, crystalline structures, and phase transitions, are essential for understanding its behavior in various chemical contexts. The structural study of IBPBAC provides insights into its melting behavior and phase transitions (Leadbetter, Mazid, & Malik, 1980).

Scientific Research Applications

  • Biological Effects : Isobutylamine has been studied for its role as a puberty-accelerating pheromone in mice. However, the research indicated that neither isobutylamine nor male mouse urine accelerated puberty when exposed to female mice through airborne exposure. Direct contact with male urine, not isobutylamine, accelerated puberty as evidenced by uterine weights (Price & Vandenbergh, 1992).

  • Ruminant Nutrition : In ruminant nutrition, isobutylamine is a part of isoacids, which are naturally produced in the digestive tracts of ruminants. They are crucial for the biosynthesis of certain amino acids and higher branched-chain volatile fatty acids. While isobutylamine itself wasn't specifically isolated in this context, the general class of isoacids, including isobutylamine derivatives, seems to have a positive influence on microbial fermentation in the rumen (Andries et al., 1987).

  • Biochemical Pathways : Isobutylamine is involved in the biosynthesis of the antibiotic valanimycin in the bacterium Streptomyces viridifaciens. The research focused on the flavoprotein isobutylamine N-hydroxylase, which catalyzes the oxidation of isobutylamine to isobutylhydroxylamine, an essential step in valanimycin biosynthesis (Parry & Li, 1997).

  • Bio-based Chemical Production : Isobutylamine is considered in the production of bio-based chemicals. A study highlighted the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines, including isobutylamine, showing potential for sustainable chemical production (Verduyckt et al., 2017).

  • Surface Properties : The surface properties of aqueous solutions containing isobutylamine have been studied, providing insights into the interactions of hydrophobic molecules at interfaces, which is vital for understanding various chemical processes and formulations (Gliński et al., 2001).

  • Flavoring Substances : Isobutylamine, among other amines, has been assessed for its safety as a flavoring agent in foods. The assessment concluded that there is no safety concern as long as it is used within the specified limits (Food Safety Commission of Japan, 2019).

  • Chemical Reactions : The reactions of low-energy isobutylamine molecular ions have been studied to understand the thermodynamics and kinetics of competing reactions, which is significant in physical chemistry and reaction engineering (Hammerum & Derrick, 1986).

Safety And Hazards

Inhalation of Isobutylamine causes severe coughing and chest pain due to irritation of air passages; it can cause lung edema . The compound is sympathomimetic and is also a cardiac depressant and convulsant; ingestion causes nausea and profuse salivation . Contact with eyes causes severe irritation and edema of the cornea .

Future Directions

The Isobutylamine Market Size is projected to reach multimillion USD by 2031, in comparison to 2022, at an unexpected CAGR during the forecast period 2024-2031 . The rise in demand for solvent and organic synthesis applications will assist in the expansion of the market .

properties

IUPAC Name

2-methylpropan-1-amine
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InChI

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3
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InChI Key

KDSNLYIMUZNERS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CN
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Molecular Formula

C4H11N, Array
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DSSTOX Substance ID

DTXSID9025459
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Molecular Weight

73.14 g/mol
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Physical Description

Isobutylamine appears as a clear colorless liquid with a fishlike odor. Flash point 15 °F. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with an amine odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy cheesy aroma
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Boiling Point

154 to 156 °F at 760 mmHg (NTP, 1992), 68-69 °C, 67.00 to 71.00 °C. @ 760.00 mm Hg
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Flash Point

15 °F (NTP, 1992), 15 °F (-9 °C) (closed cup), -9.0 °C c.c.
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Solubility

Very soluble (NTP, 1992), Very sol in alcohol, ether; Sol in acetone, benzene, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.739 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 25 °C/4 °C, Relative density (water = 1): 0.72, 0.731-0.737
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

100 mmHg at 65.8 °F (NTP, 1992), 138.0 [mmHg], 138 mm Hg at 25 °C, Vapor pressure, kPa at 18.8 °C: 13.3
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Product Name

Isobutylamine

Color/Form

Colorless liquid

CAS RN

78-81-9
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methyl-1-propylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ISOBUTYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-121 °F (NTP, 1992), -85 °C, -84.6 °C
Record name ISOBUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3666
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOBUTYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methyl-1-propylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ISOBUTYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutylamine
Reactant of Route 2
Isobutylamine
Reactant of Route 3
Isobutylamine
Reactant of Route 4
Isobutylamine
Reactant of Route 5
Isobutylamine
Reactant of Route 6
Isobutylamine

Citations

For This Compound
5,390
Citations
M Richardson - Phytochemistry, 1966 - Elsevier
… This paper reports on the in viva production of isoamylamine and isobutylamine from L-leucine-UJ4C and L-va1ine-U-14C in the flowers of Crataegus tmruqyna Jacq. and Sorbus …
Number of citations: 31 www.sciencedirect.com
S Hammerum, PJ Derrick - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
Metastable isobutylamine molecular ions fragment predominantly by loss of either C2H5 or C3H7 radicals. In contrast, the principal reaction of the closely related metastable …
Number of citations: 21 pubs.rsc.org
LG Cannell, RW Taft Jr - Journal of the American Chemical …, 1956 - ACS Publications
The reaction of isobutylamine and nitrous acid in aqueous solution has been carried out under controlled conditions of acidity and temperature. Seven products have been identified:¿-…
Number of citations: 29 pubs.acs.org
CM Kinart, WJ Kinart, D Chęcińska-Majak… - … and Chemistry of …, 2003 - Taylor & Francis
Refractive index (n) and related properties such as molar refraction (R) have been investigated for 2-methoxyethanol (ME) + n-butylamine (n-BA) and 2-methoxyethanol (ME) + …
Number of citations: 25 www.tandfonline.com
S Nishikawa, Y Yoshida, A Nakano - Bulletin of the Chemical Society of …, 1988 - journal.csj.jp
Ultrasonic absorption and velocity measurements have been performed in aqueous solutions of isobutylamine and isopentylamine at 25 C. Two different relaxation phenomena are …
Number of citations: 4 www.journal.csj.jp
HC Brown, JVB Kanth, M Zaidlewicz - Organometallics, 1999 - ACS Publications
N,N-Diisopropyl-N-isobutylamine (1) forms a stable liquid borane adduct (4.7 M in BH 3 ), when diborane is bubbled into the neat amine. The adduct thus formed is stable indefinitely at …
Number of citations: 21 pubs.acs.org
J Shan, Q Wang - European Journal of Chemistry, 2015 - eurjchem.com
The kinetics of oxidation of butylamine and isobutylamine by diperodatocuprate(III) (DPC) in alkaline medium has been studied spectrophotometrically in the temperatures range of 20-…
Number of citations: 2 www.eurjchem.com
WD Good, RT Moore - Journal of Chemical and Engineering Data, 1970 - ACS Publications
The enthalpies of combustion of ethylenediamine, 1, 2-propanediamine, 1, 2-butanediamine, 2-methyl-1, 2-propanediamine, and isobutylamine, as determined by oxygenbomb …
Number of citations: 77 pubs.acs.org
FSC of Japan - Food Safety, 2019 - ncbi.nlm.nih.gov
Food Safety Commission of Japan (FSCJ) conducted risk assessments of isobutylamine, isopropylamine, sec-butylamine, propylamine, hexylamine, pentylamine and 2-…
Number of citations: 2 www.ncbi.nlm.nih.gov
CM Kinart, WJ Kinart, D ChĘcińska-Majak… - Physics and Chemistry …, 2005 - Taylor & Francis
… between: –NH 2 group of the isobutylamine and hydrogen atom of the H–O– group of alkoxyethanol molecules and/or –NH 2 group of the isobutylamine and oxygen of the –O– groups …
Number of citations: 15 www.tandfonline.com

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